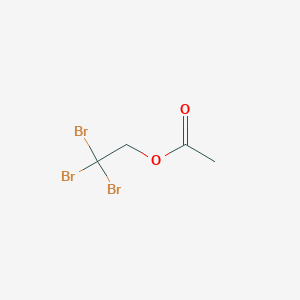
三溴乙酸乙酯
描述
Tribromoethyl acetate is a chemical compound with the formula C4H5Br3O2. It is an ester derived from tribromoethanol and acetic acid. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
科学研究应用
Tribromoethyl acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Tribromoethyl acetate is used in the development of new drugs and therapeutic agents.
Biological Studies: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Industrial Applications: The compound is used in the production of various chemicals and materials, including polymers and resins.
准备方法
Synthetic Routes and Reaction Conditions
Tribromoethyl acetate can be synthesized through the esterification of tribromoethanol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, tribromoethyl acetate is produced using similar esterification methods but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and the concentration of reactants, to optimize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Tribromoethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in tribromoethyl acetate can be substituted with other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, tribromoethyl acetate can undergo elimination reactions to form alkenes.
Hydrolysis: The ester bond in tribromoethyl acetate can be hydrolyzed to yield tribromoethanol and acetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions.
Elimination Reactions: Bases such as sodium hydroxide or potassium tert-butoxide are used to induce elimination reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond, with water acting as the nucleophile.
Major Products Formed
Substitution Reactions: Various substituted derivatives of tribromoethyl acetate.
Elimination Reactions: Alkenes and other unsaturated compounds.
Hydrolysis: Tribromoethanol and acetic acid.
作用机制
Tribromoethyl acetate exerts its effects through various mechanisms, depending on the context of its use. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function. The exact molecular targets and pathways involved can vary based on the specific application and conditions.
相似化合物的比较
Similar Compounds
Tribromoethanol: A related compound with similar reactivity and applications.
Trichloroethyl acetate: Another ester with comparable chemical properties but different halogen atoms.
Dibromoethyl acetate: A compound with two bromine atoms instead of three, leading to different reactivity and applications.
Uniqueness
Tribromoethyl acetate is unique due to its three bromine atoms, which confer distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
属性
IUPAC Name |
ethyl 2,2,2-tribromoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUKBDJWZXVOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(Br)(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870665 | |
| Record name | Ethyl tribromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.79 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599-99-5 | |
| Record name | Ethyl 2,2,2-tribromoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


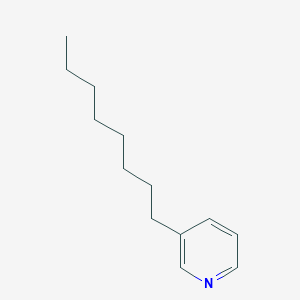
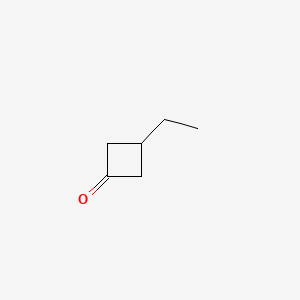
![1-[(1S)-Phenylethyl]piperazine](/img/structure/B1618905.png)

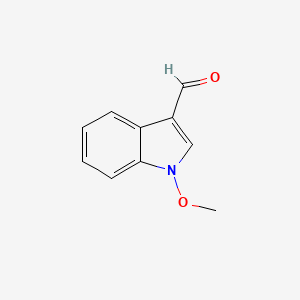
![[4-[bis[4-(N-ethyl-3-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B1618908.png)
![2-[(4-Aminobenzoyl)amino]-5-[[4-[(4-aminobenzoyl)amino]-3-sulfophenyl]carbamoylamino]benzenesulfonic acid](/img/structure/B1618910.png)
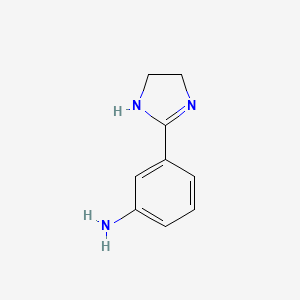
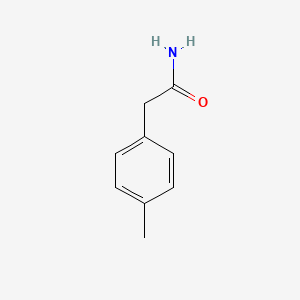
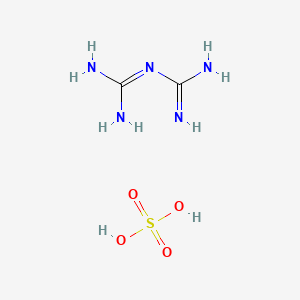



![1-[(Phenylthio)methyl]piperidine](/img/structure/B1618921.png)
